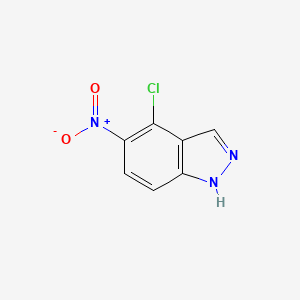

4-Chloro-5-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZCWGUWGPLXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327849 | |

| Record name | 4-Chloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907958-42-3 | |

| Record name | 4-Chloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-5-nitro-1H-indazole CAS number

An In-Depth Technical Guide to 4-Chloro-5-nitro-1H-indazole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Intended for researchers, chemists, and professionals in pharmaceutical development, this document delves into the core chemical properties, synthesis, applications, and safety considerations associated with this important chemical intermediate.

This compound, identified by the CAS Number 907958-42-3 , is a substituted indazole derivative.[1] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making its derivatives potent candidates for drug development.[2] The strategic placement of a chloro group at the 4-position and a nitro group at the 5-position creates a versatile and reactive molecule. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the indazole ring, making it a valuable building block for synthesizing more complex, pharmacologically active molecules.[2]

Physicochemical and Structural Properties

The specific arrangement of atoms and functional groups in this compound dictates its physical and chemical behavior. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 907958-42-3 | [1] |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][3] |

| Molecular Weight | 197.58 g/mol | [1][4] |

| Melting Point | 243 °C | [1] |

| Boiling Point | 414.09 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.661 g/cm³ (Predicted) | [1] |

| Appearance | Solid (Expected) | Inferred |

| XLogP3 | 2.0 | [1][3] |

| InChIKey | AXZCWGUWGPLXOR-UHFFFAOYSA-N | [1][3] |

Synthesis Pathway and Experimental Protocol

Proposed Retrosynthetic Analysis & Rationale

The core of this proposed synthesis is the reaction between a suitably substituted nitroaromatic compound and an N-tosylhydrazone, which cyclizes to form the indazole ring. The starting material of choice would be 1,2-dichloro-3-nitrobenzene. The reaction with a simple hydrazone source would lead to the formation of the desired indazole ring system.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on similar transformations.[6][7] Researchers should perform small-scale trials to optimize reaction conditions.

-

Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add 2,3-dichloro-1-nitrobenzene (1.0 mmol), and anhydrous N,N-Dimethylformamide (DMF, 5 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add hydrazine hydrate (2.0 mmol) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by stabilizing charged intermediates.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL). This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The organic solvent will dissolve the desired product, separating it from inorganic salts and residual DMF.

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid should be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The indazole core is a cornerstone in the development of therapeutics for a range of diseases.[5] Derivatives of chloro-nitro-indazoles have shown significant promise in several key areas:

-

Anticancer Activity: Many indazole derivatives function as kinase inhibitors. For example, some sulfonamide-indazole compounds show a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in signaling pathways that regulate cell proliferation and survival.[8] The chloro and nitro substituents on the target molecule can serve as synthetic handles to develop potent and selective inhibitors for cancer therapy.

-

Antiparasitic Agents: Novel 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates.[5][9] These compounds are thought to act by inhibiting essential enzymes in the parasite, such as trypanothione reductase.[9] This suggests that this compound could serve as a scaffold for developing new treatments for neglected tropical diseases.

Caption: Potential inhibition of the MAPK/ERK pathway by indazole derivatives.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chloronitroaromatic compounds must be used to guide handling procedures.[10] The presence of both chloro and nitro functional groups suggests significant biological activity and potential toxicity.

-

Hazard Classification (Anticipated):

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

May cause damage to organs through prolonged or repeated exposure.

-

Suspected of causing genetic defects and cancer.

-

Toxic to aquatic life with long-lasting effects.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is required.

-

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Keep away from heat and sources of ignition.

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not release into the environment.

-

Conclusion

This compound is a chemical building block with considerable potential for the synthesis of novel therapeutic agents. Its defined physicochemical properties, combined with the reactivity imparted by the chloro and nitro groups, make it a valuable substrate for creating diverse libraries of compounds for screening. While its synthesis and applications are inferred from related structures, the underlying chemistry of the indazole scaffold is well-established. Strict adherence to safety protocols based on analogous compounds is mandatory for its handling. Further research into this specific molecule is warranted to fully explore its synthetic utility and biological significance.

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 4. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-5-nitro-1H-indazole: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its core chemical properties, plausible synthetic routes, spectral characteristics, and reactivity profile. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile chemical scaffold.

Introduction: The Significance of the Substituted Indazole Scaffold

Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, a distinction owed to their ability to interact with a diverse array of biological targets.[1] This versatility has positioned the indazole nucleus as a cornerstone in the development of numerous therapeutic agents with activities spanning anticancer, anti-inflammatory, antimicrobial, and antiviral domains.[1][2][3]

The strategic functionalization of the indazole ring is a critical methodology for modulating the pharmacological and physicochemical properties of the resulting compounds.[1] The introduction of a halogen, such as chlorine, not only influences lipophilicity and molecular interactions but also provides a reactive handle for synthetic elaboration, particularly through cross-coupling reactions.[1][4] Concurrently, the incorporation of a nitro group, a potent electron-withdrawing moiety, can enhance the biological activity and modify the reactivity of the heterocyclic system. The nitro group also serves as a valuable synthetic precursor, readily reduced to an amino group for further derivatization.[1]

The compound this compound combines these features, creating a highly reactive and versatile scaffold for chemical exploration and the synthesis of novel bioactive molecules. This guide aims to consolidate the known and predicted chemical properties of this compound to serve as a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a bicyclic system where a pyrazole ring is fused to a benzene ring. The chlorine atom at position 4 and the nitro group at position 5 critically influence the electron density distribution and reactivity of the entire molecule.

Caption: 2D structure of this compound.

The key physicochemical properties are summarized below. These values are primarily derived from computational predictions and data available for structurally similar compounds, providing a reliable estimate for experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | [5] |

| Molecular Weight | 197.58 g/mol | [6] |

| Monoisotopic Mass | 196.9992041 Da | [6] |

| Appearance | Expected to be a yellow to beige crystalline solid | [7] |

| Melting Point | Not experimentally determined; similar nitroindazoles melt >200°C | [7] |

| XLogP3 (Predicted) | 2.0 | [5] |

| Topological Polar Surface Area (TPSA) | 74.5 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF) and poorly soluble in water | [4] |

Synthesis and Mechanistic Considerations

A proposed pathway starts from 3-chloro-2-methyl-5-nitroaniline. The synthesis proceeds via diazotization followed by an intramolecular cyclization, a common strategy for forming the indazole ring system.[8]

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

N-Acetylation: The initial acetylation of the amino group serves as a crucial protecting step. This prevents unwanted side reactions during the subsequent diazotization and provides a directing group that facilitates the desired cyclization.[8]

-

Diazotization and Cyclization: The use of tert-butyl nitrite in the presence of a base like potassium acetate is a standard method for generating the diazonium species in situ under non-aqueous conditions, which then undergoes intramolecular cyclization to form the indazole ring.[8] This avoids the isolation of potentially unstable diazonium salts.

-

Hydrolysis: The final step involves the removal of the acetyl protecting group from the indazole nitrogen. This is typically achieved under basic (e.g., NaOH) or acidic (e.g., HCl) conditions to yield the free N-H indazole.[8]

Detailed Experimental Protocol: Synthesis (Representative)

Disclaimer: This protocol is a representative methodology based on established chemical principles for analogous compounds. It must be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.

-

Step 1: N-Acetylation of 3-chloro-2-methyl-5-nitroaniline

-

To a solution of 3-chloro-2-methyl-5-nitroaniline (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(3-chloro-2-methyl-5-nitrophenyl)acetamide.

-

-

Step 2: Cyclization to 1-Acetyl-4-chloro-5-nitro-1H-indazole

-

Dissolve the acetylated intermediate (1.0 eq) and potassium acetate (3.0 eq) in a suitable solvent like acetic acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Add tert-butyl nitrite (1.5 eq) dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the acetylated indazole.

-

-

Step 3: Hydrolysis to this compound

-

Suspend the purified 1-acetyl-4-chloro-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

-

Add aqueous sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with dilute HCl until the pH is approximately 7.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

-

Spectral Properties

The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental data for this specific molecule is scarce, the expected spectral characteristics can be reliably predicted based on analyses of closely related nitro-indazole derivatives.[9][10]

-

¹H NMR: The proton NMR spectrum (in DMSO-d₆) is expected to show distinct signals for the aromatic protons and the N-H proton. The N-H proton will likely appear as a broad singlet at a high chemical shift (>13 ppm). The aromatic protons on the benzene ring will appear as doublets or singlets in the 7.5-9.0 ppm region, with their exact shifts and coupling constants influenced by the electronic effects of the chloro and nitro substituents.[9][11]

-

¹³C NMR: The carbon spectrum will display signals for the seven carbon atoms of the indazole core. The carbon atom attached to the nitro group (C5) and the carbon attached to the chlorine atom (C4) will be significantly shifted due to strong deshielding effects. Aromatic carbons typically resonate in the 110-150 ppm range.[9][11]

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorptions include:

-

N-H stretch: A broad peak around 3100-3300 cm⁻¹.

-

Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.

-

N=O asymmetric stretch: A strong absorption around 1510-1550 cm⁻¹.[11]

-

N=O symmetric stretch: A strong absorption around 1330-1360 cm⁻¹.[11]

-

C=C and C=N stretches: Multiple peaks in the 1400-1620 cm⁻¹ region.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The ESI+ spectrum would show a protonated molecular ion [M+H]⁺ at an m/z corresponding to C₇H₅ClN₃O₂.[5] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at approximately one-third the intensity of the M peak) would be a definitive feature.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the interplay of the indazole nucleus and the powerful electron-withdrawing effects of the chloro and nitro groups.

Caption: Key reactivity sites of this compound.

-

N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a base. The resulting indazolide anion is a potent nucleophile, primarily undergoing alkylation or acylation at the N1 position, which is generally the more thermodynamically stable isomer.[9][10] This reaction is fundamental for incorporating the indazole scaffold into larger molecules.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 4-chloro-1H-indazol-5-amine is a valuable intermediate, as the amino group can be further functionalized via diazotization, acylation, or reductive amination.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing diverse functionalities at this position.

-

Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack. However, the potent deactivating effect of the nitro group makes electrophilic substitution on the benzene portion of the molecule challenging, requiring harsh reaction conditions.

These reactivity patterns make this compound a strategic building block in drug discovery. It serves as a precursor for libraries of compounds targeting kinases, G-protein coupled receptors, and other enzymes implicated in diseases like cancer and leishmaniasis.[3][12]

Safety and Handling

As a nitroaromatic and chlorinated heterocyclic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds like chloronitrobenzenes and nitroindazoles should be considered.[13]

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[14] All handling should be performed in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be treated as the chemical itself.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 6. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. macsenlab.com [macsenlab.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

4-Chloro-5-nitro-1H-indazole molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular structure, properties, and synthesis of this compound. As a substituted indazole, this compound represents a valuable scaffold in medicinal chemistry, and a thorough understanding of its structural and chemical characteristics is paramount for its effective use in research and drug development.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in the design of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, have made it a privileged scaffold in medicinal chemistry.[1][2] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] this compound, as a specific functionalized derivative, serves as a versatile intermediate for the synthesis of more complex molecules, where the chloro and nitro groups offer sites for further chemical modification.

Molecular Structure and Properties

The core of this compound consists of the indazole bicyclic system. The substituents are located on the benzene ring portion: a chlorine atom at position 4 and a nitro group (NO₂) at position 5. The pyrazole ring's nitrogen can exist in tautomeric forms, with the proton residing on either nitrogen, though the 1H-tautomer is commonly depicted.

The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the electronic distribution and reactivity of the aromatic system.

Structural Representation

Caption: 2D molecular structure of this compound.

Computed Physicochemical Properties

Quantitative data provides a fundamental characterization of the molecule, essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[5] |

| Molecular Weight | 197.58 g/mol | PubChem[6] |

| Monoisotopic Mass | 196.9992 Da | PubChem[5] |

| XLogP3 (Predicted) | 2.0 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the three aromatic protons and the N-H proton. The protons on the benzene ring will appear as doublets or singlets in the aromatic region (typically δ 7.5-9.0 ppm), with their chemical shifts influenced by the anisotropic effects of the nitro group and the inductive effects of the chlorine atom. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct signals for the seven carbon atoms. The carbons attached to the electron-withdrawing nitro and chloro groups (C4 and C5) will be significantly shifted downfield. Carbons of the pyrazole ring will also have characteristic shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching: A broad peak around 3100-3300 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Asymmetric and Symmetric NO₂ stretching: Strong, distinct peaks typically found near 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.[7] These are highly characteristic of the nitro group.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approx. 197). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[8] PubChemLite predicts an [M+H]⁺ adduct at m/z 198.00648.[5]

Synthesis Pathway and Protocol

The synthesis of substituted indazoles often involves the cyclization of ortho-substituted anilines. A common and effective method is the diazotization of an o-toluidine derivative followed by intramolecular cyclization.[9][10]

Proposed Synthetic Workflow

A plausible route to this compound starts with 3-Chloro-2-methyl-4-nitroaniline. The amino group is converted to a diazonium salt, which then undergoes a spontaneous or induced cyclization to form the indazole ring.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is adapted from general procedures for nitroindazole synthesis.[9] Causality: The reaction is initiated by converting the primary amine into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The reaction is kept at a low temperature (0-5 °C) because diazonium salts are thermally unstable. The subsequent cyclization forms the stable indazole ring.

-

Preparation: Dissolve the starting material, 3-Chloro-2-methyl-4-nitroaniline, in a suitable acid (e.g., acetic acid or hydrochloric acid) in a reaction vessel equipped with a magnetic stirrer and a cooling bath.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical for controlling the reactivity of the diazonium intermediate and preventing side reactions.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aniline solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes, followed by stirring at room temperature for several hours (e.g., 2-4 hours) to ensure complete cyclization.[9] The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Quench the reaction by pouring the mixture into ice water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Safety and Handling

As a nitroaromatic and chlorinated compound, this compound must be handled with appropriate care. Safety data sheets for related compounds indicate potential hazards.

-

Hazard Classification: This chemical is generally considered hazardous. Analogous compounds are classified as harmful if swallowed and potentially toxic in contact with skin.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including:

-

First-Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.[11]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11][14]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12][13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a well-defined molecular entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, characterized by the indazole core and strategically placed chloro and nitro substituents, offers a platform for developing novel compounds with tailored biological activities. The synthetic route is accessible through established chemical transformations, and its structural properties can be thoroughly characterized by standard spectroscopic methods. For researchers in drug discovery, this compound provides a valuable starting point for library synthesis and the exploration of new chemical space.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 6. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 10. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 4-Chloro-5-nitro-1H-indazole

Abstract: This technical guide provides a comprehensive examination of the synthetic pathways leading to 4-chloro-5-nitro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug development. We will dissect the synthesis from a mechanistic perspective, offering field-proven insights into the causality behind experimental choices. The primary focus is on a robust two-step sequence involving the synthesis of 4-chloro-1H-indazole followed by a regioselective electrophilic nitration. Alternative synthetic strategies are also evaluated to provide a complete strategic overview for researchers, scientists, and drug development professionals. Every protocol and mechanistic claim is grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific substitution pattern of this compound makes it a particularly useful intermediate, offering orthogonal handles for further functionalization in the development of complex pharmaceutical agents. The presence of the chloro and nitro groups on the benzene portion of the bicyclic system activates the molecule for various transformations, including nucleophilic aromatic substitution (SNAr) and reduction of the nitro group to an amine, which can then be derivatized. This guide provides an in-depth analysis of the most logical and efficient methodologies for its preparation.

Retrosynthetic Analysis

To devise a logical synthesis, we can propose two primary retrosynthetic disconnections for the target molecule. This analysis forms the strategic foundation for the forward-synthesis discussion.

-

Route A: De Novo Ring Construction. This approach involves forming the indazole ring from a pre-functionalized benzene derivative, specifically a substituted o-toluidine. The key C-N and N-N bonds of the pyrazole ring are formed in the final stages.

-

Route B: Post-Functionalization of an Indazole Core. This strategy begins with a simpler, pre-formed indazole scaffold, which is then elaborated with the required chloro and nitro substituents via electrophilic aromatic substitution. This route bifurcates into two plausible sub-pathways:

-

Route B1: Nitration of 4-chloro-1H-indazole.

-

Route B2: Chlorination of 5-nitro-1H-indazole.

-

Caption: Retrosynthetic analysis of this compound.

Based on precursor availability and the predictability of regiochemical outcomes, Route B1 emerges as the most strategically sound and reliable approach. This guide will therefore focus primarily on this pathway.

Recommended Synthetic Pathway: Electrophilic Nitration of 4-Chloro-1H-indazole (Route B1)

This robust two-step synthesis combines a classic indazole ring formation with a highly regioselective electrophilic aromatic substitution.

Step 1: Synthesis of 4-Chloro-1H-indazole

The precursor, 4-chloro-1H-indazole, is efficiently prepared from the inexpensive and commercially available 3-chloro-2-methylaniline via a diazotization and intramolecular cyclization reaction.

Mechanism: The reaction proceeds via the formation of a diazonium salt from the aniline starting material upon treatment with a nitrosating agent (e.g., generated from sodium nitrite and acid). The resulting o-tolyldiazonium ion is unstable. Instead of undergoing substitution, the positively charged diazonium group acts as an internal electrophile, attacking the ortho-methyl group. Subsequent deprotonation and tautomerization yield the stable aromatic indazole ring system.

Caption: Mechanistic workflow for the synthesis of 4-chloro-1H-indazole.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole [1]

-

Acetylation (Protection & Activation): To a solution of 3-chloro-2-methylaniline (1 equiv.) in acetic anhydride, add acetic acid. Stir the mixture, which will exotherm, then cool to 0-5 °C.

-

Nitrosation: Slowly bubble nitrous gases (generated from the reaction of sodium nitrite with a strong acid) through the cooled solution while maintaining the temperature below 10 °C. The reaction is complete when a persistent blue-green color is observed.

-

Hydrolysis & Cyclization: Carefully pour the reaction mixture onto crushed ice. An oily N-nitroso intermediate will separate. This intermediate is then hydrolyzed and cyclized by heating in a suitable solvent (e.g., benzene or toluene), often with a base like sodium hydroxide, to form the indazole ring.

-

Work-up and Purification: After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-1H-indazole.

Step 2: Regioselective Nitration of 4-Chloro-1H-indazole

This is the critical step where the nitro group is introduced onto the 4-chloro-1H-indazole core. The success of this reaction hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Rationale for Regioselectivity:

The position of nitration on the indazole ring is governed by the combined electronic effects of the existing chloro substituent and the fused pyrazole ring.

-

Directing Effect of the Chloro Group: The chlorine atom at the C4 position is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate arenium ion (sigma complex).[2][3] It is, however, deactivating overall due to its inductive electron withdrawal. The positions ortho to C4 are C3 and C5. The position para to C4 is C7.

-

Directing Effect of the Fused Pyrazole Ring: The pyrazole portion of the indazole system is electron-withdrawing and deactivates the attached benzene ring, particularly at the positions adjacent to the fusion (C4 and C7a). Electrophilic attack is therefore favored at C5, C6, and C7.

-

Synergistic Outcome: The chloro group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 (ortho) and C7 (para) positions. The pyrazole ring disfavors substitution at C4 and C6. The synergistic effect strongly favors substitution at either C5 or C7. Between these two, the C5 position is generally more electronically activated and sterically accessible, leading to the desired this compound as the major product.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-5-nitro-1H-indazole: Melting Point and Solubility

This technical guide provides a comprehensive framework for the determination and interpretation of two critical physical properties of 4-Chloro-5-nitro-1H-indazole: its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development who are working with or developing novel indazole-based compounds. Given the limited publicly available experimental data for this specific molecule, this guide emphasizes robust experimental protocols and the underlying scientific principles for in-house determination, ensuring data integrity and reproducibility.

Introduction: The Significance of Physical Properties in Drug Discovery

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The physical properties of an active pharmaceutical ingredient (API), such as its melting point and solubility, are fundamental parameters that profoundly influence its biopharmaceutical characteristics, including dissolution rate, absorption, and ultimately, its therapeutic efficacy. A thorough understanding and precise measurement of these properties are therefore indispensable in the early stages of drug development.

Melting Point serves as a crucial indicator of a compound's purity and is also related to its crystal lattice energy. A sharp melting point range is characteristic of a pure crystalline substance, while a broad range often suggests the presence of impurities.[1] Furthermore, the melting point provides insights into the stability and handling requirements of the compound.

Solubility , particularly aqueous solubility, is a primary determinant of a drug's oral bioavailability. A compound must possess a requisite level of solubility in gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability. Therefore, a comprehensive solubility profile in various physiologically relevant media is essential.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C7H4ClN3O2 | PubChemLite[2] |

| Molecular Weight | 197.58 g/mol | PubChem[3] |

| XlogP | 2.0 | PubChemLite[2] |

The predicted XlogP value of 2.0 suggests that this compound is likely to have moderate lipophilicity, which may indicate limited aqueous solubility.

Melting Point Determination: A Self-Validating Protocol

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle of Melting Point Determination

The process involves heating a small, finely powdered sample of the compound and observing the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range. The purity of the compound directly affects the melting point; impurities tend to depress and broaden the melting range.

Experimental Protocol

This protocol outlines the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

Materials:

-

This compound (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom.[4] Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This will save time during the precise determination.

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Place a new capillary tube with the sample in the apparatus. Set a slow heating rate of 1-2 °C/min.[4]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first sign of melting is observed (T1). Continue heating and record the temperature at which the last solid crystal melts (T2).[4][5] The melting point range is T1-T2.

-

Repeatability: Conduct the determination in triplicate to ensure the reproducibility of the results.

Expected Observations and Interpretation

Based on the melting points of structurally related nitroindazole compounds, the melting point of this compound is anticipated to be in the range of 180-250 °C. For example, 5-nitroindazole has a melting point of 206-212 °C[6], and 4-methyl-5-nitro-1H-indazole melts at 251-253 °C[7]. A sharp melting range (e.g., 0.5-1 °C) would indicate a high degree of purity.

Workflow for Melting Point Determination

Caption: Workflow for the determination of the melting point of this compound.

Solubility Profiling: A Systematic Approach

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical applications, understanding a compound's solubility in a variety of aqueous and organic solvents is crucial.

Factors Influencing Solubility

The solubility of this compound will be influenced by its molecular structure:

-

Indazole Core: The heterocyclic nature of the indazole ring can participate in hydrogen bonding.

-

Chloro and Nitro Groups: These electron-withdrawing groups increase the molecule's polarity but may also contribute to strong intermolecular interactions in the solid state, potentially reducing solubility.

-

pH: The indazole moiety has a pKa, meaning its ionization state, and therefore solubility, will be dependent on the pH of the medium.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, DMSO, ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period to reach equilibrium (typically 24-72 hours).[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to accurately quantify the concentration in the test samples.

Data Presentation and Interpretation

The solubility data should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | TBD | TBD |

| PBS (pH 7.4) | 37 | TBD | TBD |

| 0.1 M HCl | 37 | TBD | TBD |

| DMSO | 25 | TBD | TBD |

| Ethanol | 25 | TBD | TBD |

TBD: To Be Determined experimentally.

The solubility in different media will provide critical insights. For example, comparing solubility in water, 0.1 M HCl, and PBS can indicate the effect of pH on solubility. High solubility in DMSO is expected for many organic compounds, making it a common solvent for initial stock solutions.[9]

Workflow for Solubility Determination

Caption: Workflow for the thermodynamic solubility determination of this compound.

Conclusion

The determination of the melting point and solubility of this compound is a critical step in its evaluation as a potential drug candidate. While published experimental data is scarce, the robust, self-validating protocols detailed in this guide provide a clear pathway for researchers to generate high-quality, reliable data. A precise melting point will confirm the purity and consistency of synthesized batches, while a comprehensive solubility profile will inform formulation strategies and predict in vivo behavior. By adhering to these methodologically sound approaches, researchers can build a solid physicochemical foundation for the continued development of this and other novel indazole derivatives.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 3. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. byjus.com [byjus.com]

- 6. macsenlab.com [macsenlab.com]

- 7. echemi.com [echemi.com]

- 8. materialneutral.info [materialneutral.info]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-nitro-1H-indazole

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-5-nitro-1H-indazole, a molecule of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and analysis of structurally related compounds. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Structural Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring an electron-withdrawing nitro group and a halogen, suggests unique electronic properties that can influence its biological activity and chemical reactivity. Accurate spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and provide a foundation for further research and development.

This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Furthermore, it provides robust, field-proven protocols for acquiring high-quality spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar nitro- and chloro-substituted indazole systems and foundational spectroscopic principles.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Expert Insights |

| ~13.5 - 14.5 | br s | - | N1-H | The acidic proton on the indazole nitrogen typically appears as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange. |

| ~8.50 | d | ~1.0 | H-3 | The proton at position 3 is expected to be a doublet due to coupling with the N-H proton, though this coupling is not always resolved. Its chemical shift is influenced by the heterocyclic ring current. |

| ~8.20 | d | ~9.0 | H-6 | This aromatic proton is ortho to the electron-withdrawing nitro group, which deshields it significantly, shifting it downfield. It will appear as a doublet due to coupling with H-7. |

| ~7.80 | d | ~9.0 | H-7 | This proton is coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the adjacent fused ring system. |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~145.0 | C-5 | The carbon atom directly attached to the nitro group (C-5) is expected to be significantly downfield due to the strong electron-withdrawing resonance and inductive effects of the NO₂ group. |

| ~140.0 | C-7a | This is a quaternary carbon at the ring junction, and its chemical shift is influenced by the overall aromatic system. |

| ~135.0 | C-3 | The chemical shift of C-3 in the pyrazole ring of the indazole system. |

| ~125.0 | C-3a | Another quaternary carbon at the ring junction. |

| ~120.0 | C-6 | This carbon is adjacent to the nitro-substituted carbon and its chemical shift is moderately downfield. |

| ~118.0 | C-4 | The carbon bearing the chlorine atom (C-4) will be shifted downfield due to the electronegativity of chlorine. |

| ~115.0 | C-7 | The chemical shift of this carbon is influenced by its position in the benzene ring portion of the indazole. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

(Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Expert Insights |

| ~3100-3000 | Medium | N-H Stretch | The N-H stretching vibration of the indazole ring typically appears in this region as a broad band. |

| ~1620 | Medium | C=C Aromatic Stretch | Vibrations associated with the carbon-carbon double bonds within the aromatic rings. |

| ~1520 & ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch | The nitro group gives rise to two characteristic and strong absorption bands, which are definitive for its presence.[5] |

| ~1100 | Medium-Strong | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds within the heterocyclic ring. |

| ~850 | Strong | C-Cl Stretch | The carbon-chlorine bond vibration, typically appearing in the fingerprint region. |

| ~750 | Medium | C-H Out-of-plane Bending | Bending vibrations of the C-H bonds on the aromatic ring. |

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electrospray Ionization, ESI)

| m/z (Mass-to-Charge Ratio) | Adduct | Rationale & Expert Insights |

| 198.0065 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ESI mode. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2) with an intensity ratio of approximately 3:1.[6] |

| 195.9919 | [M-H]⁻ | The deprotonated molecular ion would be observed in negative ESI mode.[6] |

| 219.9884 | [M+Na]⁺ | The formation of a sodium adduct is common in ESI-MS and can help to confirm the molecular weight.[6] |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, aromatic compounds and its high boiling point.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and shim the probe to the DMSO-d₆ solvent frequency to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for adequate signal-to-noise.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The goal is to create a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Setup (FTIR Spectrometer):

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorbances.

-

Place the KBr pellet in the sample holder.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Caption: Workflow for FTIR data acquisition and processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup (LC-MS with ESI source):

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source parameters. Typical starting conditions for a small molecule like this would be:

-

Capillary Voltage: 3.5 kV

-

Nebulizer Pressure: 30 psi

-

Drying Gas Flow: 8 L/min

-

Drying Gas Temperature: 325 °C

-

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the resulting mass spectra to identify the molecular ion peak and any significant adducts or fragments.

-

Verify the isotopic pattern for the chlorine atom.

-

Use the exact mass measurement to propose the elemental composition.

-

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic characterization of novel compounds like this compound is a critical step in chemical research and development. This guide provides a detailed framework of expected spectral data and robust experimental protocols. By combining these predicted values with carefully acquired experimental data, researchers can confidently confirm the structure and purity of their synthesized material, paving the way for further investigation into its chemical and biological properties.

References

- 1. rsc.org [rsc.org]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. actachemicamalaysia.com [actachemicamalaysia.com]

- 6. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Stability and Storage of 4-Chloro-5-nitro-1H-indazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

Indazole, a fused aromatic heterocycle comprising a benzene and pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[3][4] The 1H-indazole tautomer is noted to be the more thermodynamically stable and predominant form.[1][5] The subject of this guide, 4-Chloro-5-nitro-1H-indazole, is a substituted indazole of significant interest as a building block in the synthesis of more complex, biologically active molecules.

The functionality of this molecule—the reactive indazole core, the electron-withdrawing nitro group, and the chloro substituent—dictates its utility in synthesis but also defines its stability profile. Understanding the inherent stability, degradation pathways, and optimal storage conditions is not merely a matter of laboratory housekeeping; it is critical for ensuring the integrity of starting materials, the reproducibility of experimental results, and the safety of laboratory personnel. This guide provides a comprehensive overview of the factors governing the stability of this compound and establishes field-proven protocols for its handling and storage.

Section 1: Intrinsic Chemical Stability Profile

The stability of this compound is a composite of the characteristics of its constituent parts: the indazole ring system, the nitro group, and the chloro substituent.

-

The Indazole Core: The fused aromatic ring system of indazole imparts considerable thermodynamic stability.[5] The 1H-tautomer is generally the more stable form compared to the 2H-indazole.[4] However, the N-H bond of the pyrazole ring provides a site for potential reactions and degradation, as seen in its reactivity with formaldehyde.[6]

-

The Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity and stability.[7] This property makes nitroaromatic compounds susceptible to nucleophilic attack and can render them thermally sensitive.[8] Pure organic nitro compounds can decompose exothermically at high temperatures, and while this compound is not an explosive, this inherent characteristic of the nitro group necessitates careful temperature management.[9] Contaminants or impurities can significantly lower the decomposition temperature of nitro compounds.[9]

-

The Chloro Substituent: The chloro group also acts as an electron-withdrawing group, further modifying the electronic properties of the indazole ring. Its presence is a key synthetic handle but does not inherently confer instability under normal laboratory conditions.

A study of (nitro-1H-indazol-1-yl)methanol derivatives, formed from the reaction of nitro-indazoles with formaldehyde, provides insight into potential long-term stability. Solid samples of these related compounds showed approximately 50% decomposition back to the parent NH-indazole over a period of more than 50 years when stored in sealed tubes, suggesting that while the core structure is robust, degradation pathways exist over extended timelines.[6]

Section 2: Critical Factors Influencing Compound Stability

The long-term integrity of this compound is contingent on the stringent control of several environmental factors.

-

Light (Photosensitivity): Many aromatic compounds, particularly those with nitro groups, can be susceptible to photodegradation. It is a standard best practice to store such compounds in amber or opaque containers to protect them from light.

-

Moisture/Humidity: Hygroscopic tendencies are not well-documented for this specific compound, but storage in a dry environment is crucial.[11] Moisture can facilitate hydrolytic degradation pathways or react with acidic or basic impurities, catalyzing decomposition. For long-term storage, desiccants or a dry inert atmosphere are recommended.

-

Incompatible Materials: Cross-contamination with incompatible materials poses the most immediate and significant risk. The reactivity of nitroaromatic compounds necessitates strict segregation from specific chemical classes.[8]

| Hazard Class | Incompatible Materials | Rationale for Incompatibility |

| Stability Hazard | Strong Bases, Strong Acids | Can catalyze decomposition or lead to vigorous, exothermic reactions.[8] |

| Fire/Explosion Hazard | Strong Oxidizing Agents, Strong Reducing Agents | Risk of highly exothermic or explosive reactions upon contact.[8] |

| Reactivity Hazard | Amines, Other Nucleophiles | The electron-deficient aromatic ring is susceptible to nucleophilic substitution or addition reactions.[10] |

Section 3: Recommended Storage and Handling Protocols

Adherence to a systematic protocol upon receipt and during routine use is essential for maintaining the quality and safety of this compound.

Protocol 3.1: Initial Receipt and Inspection

-

Visual Inspection: Upon receipt, visually inspect the container for any signs of damage, compromised seals, or discoloration of the product.

-

Documentation: Record the date of receipt and the manufacturer's batch number in the laboratory inventory system.

-

Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[8] If the compound is transferred to a secondary container, that container must be labeled with the same level of detail.

-

SDS Review: Before opening, thoroughly review the Safety Data Sheet (SDS) for specific handling precautions. An SDS for the closely related 6-chloro-4-nitro-1H-indazole provides relevant safety guidance.[12]

Protocol 3.2: Long-Term Storage Conditions

Based on guidelines for related nitroaromatic and indazole compounds, the following conditions are recommended for optimal long-term stability.

| Parameter | Condition | Justification & Best Practices |

| Temperature | Cool Environment (15-25°C) | Prevents thermal degradation associated with the nitro group.[8] Avoidance of temperature cycling is critical. |

| Atmosphere | Sealed in Dry Conditions | Minimizes exposure to atmospheric moisture which can promote hydrolysis. For sensitive applications or long-term archival, storage under an inert gas (Nitrogen or Argon) is advised.[8] |

| Light | Protect from Light | Store in amber glass vials or other opaque containers to prevent potential photodegradation. |

| Location | Well-Ventilated, Segregated Area | Store in a designated cabinet for reactive or toxic compounds. Must be segregated from incompatible materials, particularly bases, acids, and strong oxidizing agents.[8] |

Workflow for Handling and Storage of a New Chemical Reagent

The following diagram outlines the logical workflow for managing a new chemical like this compound.

Caption: Figure 1: Workflow for New Chemical Handling & Storage.

Section 4: Experimental Protocol for Stability Assessment

For applications in drug development or cGMP (current Good Manufacturing Practice) environments, a formal stability study may be required. The following is a generalized protocol for stress testing this compound.

Protocol 4.1: Stress Condition Stability Testing

-

Sample Preparation: Prepare multiple, accurately weighed samples (~5-10 mg) of a single batch of this compound in individual, inert containers (e.g., amber glass HPLC vials with PTFE-lined caps).

-

Initial Analysis (T=0): Analyze a control sample immediately to establish a baseline. The primary analytical technique should be a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and UV detection) capable of separating the parent compound from potential degradants. Record the purity and chromatogram.

-

Stress Conditions:

-

Thermal Stress: Place samples in controlled temperature ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic Stress: Expose samples to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines). Run a dark control sample in parallel.

-

Humidity Stress: Place samples in a controlled humidity chamber (e.g., 25°C/75% RH, 40°C/75% RH).

-

Acid/Base Hydrolysis: Prepare dilute solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Oxidative Stress: Prepare a solution of the compound in a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

-

-

Time Points: Pull one sample from each stress condition at predetermined time points (e.g., 1, 3, 7, 14, 30 days).

-

Analysis: Analyze each pulled sample using the stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. Calculate the percentage of remaining parent compound. Identify and, if possible, characterize any significant degradation products.

This systematic approach provides empirical data on the compound's degradation profile, confirming its stability under specific conditions and revealing its liabilities.

Conclusion

This compound is a stable organic compound when handled and stored under appropriate laboratory conditions. Its primary liabilities stem from the general characteristics of nitroaromatic compounds, namely thermal sensitivity and reactivity with strong bases and oxidizing agents. By implementing the protocols outlined in this guide—segregated storage in a cool, dry, dark environment and meticulous handling practices—researchers can ensure the long-term integrity of this valuable synthetic intermediate, thereby safeguarding the reliability and reproducibility of their scientific work.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mom.gov.sg [mom.gov.sg]

- 11. 5401-94-5|5-Nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 12. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

Quantum Chemical Calculations for Nitroindazole Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

Nitroindazole derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities that make them promising candidates for drug development.[1][2] The strategic incorporation of a nitro group onto the indazole scaffold significantly modulates the electronic properties and reactivity of these molecules, influencing their interactions with biological targets.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of nitroindazole derivatives. By leveraging powerful computational tools, we can gain invaluable insights that accelerate the rational design and optimization of novel therapeutic agents.

Introduction: The Significance of Nitroindazoles in Medicinal Chemistry

The indazole core is a privileged scaffold in drug discovery, forming the structural basis for a variety of therapeutic agents with applications in oncology, inflammation, and infectious diseases.[4][5] The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly alter the molecule's pharmacokinetic and pharmacodynamic profiles.[3] Nitroindazoles have been investigated for their potential as antiprotozoal agents, kinase inhibitors, and anticancer therapeutics.[6][7] Understanding the subtle interplay between the nitro group and the bicyclic indazole system at a quantum mechanical level is paramount for predicting their biological activity and designing next-generation analogs with improved efficacy and safety.

Quantum chemical calculations offer a robust and cost-effective approach to explore the chemical space of nitroindazole derivatives. These in silico methods allow for the precise determination of molecular geometries, electronic structures, and reactivity descriptors, providing a theoretical framework to rationalize experimental observations and guide synthetic efforts.[8]

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for studying medium to large-sized organic molecules.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy and properties of a system based on its electron density. This approach offers an excellent balance between accuracy and computational efficiency, making it ideal for the high-throughput screening of drug candidates.[10]

The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. The practical application of DFT involves the use of exchange-correlation functionals, which approximate the complex many-body electron interactions. A popular and widely validated functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[9][11]

The choice of a basis set is another critical component of a DFT calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms like nitrogen and oxygen, Pople-style basis sets such as 6-311++G(d,p) are commonly employed.[12] This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

The Computational Workflow: From Molecular Structure to Predicted Properties